molecular formula C16H13ClN2O3S B5599756 methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B5599756
M. Wt: 348.8 g/mol
InChI Key: MAMBSIHGXVOVHN-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H13ClN2O3S and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0335411 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate belongs to the broader class of thieno[2,3-d]pyrimidines, compounds of significant interest due to their diverse chemical properties and synthesis pathways. The synthesis methodologies for esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been elaborated, showcasing the compound's versatility in chemical reactions and potential for derivative formation. This has allowed the development of various substituted thieno[2,3-d]pyrimidines, expanding the scope of their application in scientific research (Santilli, Kim, & Wanser, 1971).

Antimicrobial Activity

One notable application of thieno[2,3-d]pyrimidines is in the realm of antimicrobial activity. Research has indicated that derivatives of this chemical structure exhibit promising antimicrobial properties. Specifically, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have shown to be more active than reference drugs against certain strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Optical and Electronic Properties

The compound's derivatives have also been studied for their nonlinear optical (NLO) properties, making them relevant in the fields of materials science and optical engineering. A study on phenyl pyrimidine derivatives, which share a similar core structure with this compound, revealed significant NLO character. This indicates the potential use of these compounds in optoelectronic devices and materials designed for light manipulation at the molecular level (Hussain et al., 2020).

Antifungal and Antitumor Activities

Furthermore, derivatives of thieno[2,3-d]pyrimidines have demonstrated antifungal and potential antitumor activities, suggesting their applicability in pharmacological research and development. For instance, compounds synthesized from 4-chlorothieno[2,3-d]pyrimidines showed preventive effects against rice blast, sheath blight, and cucumber powdery mildew, pointing to their use in agricultural pest control (Konno et al., 1989). Additionally, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown significant activity against Walker 256 carcinosarcoma in rats, highlighting its potential in cancer treatment research (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Properties

IUPAC Name

methyl 3-[(2-chlorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-9-12-14(23-13(9)16(21)22-2)18-8-19(15(12)20)7-10-5-3-4-6-11(10)17/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMBSIHGXVOVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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